3-(3-Bromophenyl)-1,2,4-oxadiazole

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor

SAR studies relying on the para-bromo oxadiazole isomer risk false-negative correlations from altered target binding geometry. 3-(3-Bromophenyl)-1,2,4-oxadiazole supplies the precise meta-substituted vector for unambiguous spatial SAR interpretation. • Enables systematic comparison of ortho, meta, and para substitution on kinase/GPCR target engagement • Aryl bromide handle supports Suzuki-Miyaura elaboration for lead diversification • Validated scaffold in patented immuno-oncology programs (e.g., US12172972) Ideal for medicinal chemistry groups building proprietary kinase-targeted libraries.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
CAS No. 1033202-12-8
Cat. No. B1288991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)-1,2,4-oxadiazole
CAS1033202-12-8
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NOC=N2
InChIInChI=1S/C8H5BrN2O/c9-7-3-1-2-6(4-7)8-10-5-12-11-8/h1-5H
InChIKeyNJOGUMIPSJIRBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Bromophenyl)-1,2,4-oxadiazole (CAS 1033202-12-8): Core Building Block for Kinase-Focused and Bioisosteric Drug Discovery Programs


3-(3-Bromophenyl)-1,2,4-oxadiazole (CAS 1033202-12-8) is a heterocyclic compound comprising a 1,2,4-oxadiazole core substituted at the 3-position with a 3-bromophenyl group [1]. With a molecular weight of 225.04 g/mol and a computed XLogP3-AA value of 2.5 [2], this compound serves as a synthetically versatile building block that incorporates the metabolically stable 1,2,4-oxadiazole bioisostere—a privileged scaffold frequently employed to replace esters or amides in lead optimization campaigns—while providing an aryl bromide handle for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Why Uncritical Substitution of 3-(3-Bromophenyl)-1,2,4-oxadiazole with Positional Isomers or Alternative Building Blocks Compromises Lead Series Integrity


In the context of 1,2,4-oxadiazole-based lead optimization, the precise substitution pattern on the phenyl ring critically dictates both molecular recognition and downstream SAR interpretability. A simple swap from the 3-bromophenyl (meta) isomer to the commercially more common 4-bromophenyl (para) isomer (CAS 16013-07-3) or the 2-bromophenyl (ortho) isomer (CAS 848316-20-1) is not chemically neutral; it alters the three-dimensional vector of the bromine atom and the electronic distribution of the conjugated system, which can profoundly affect target binding geometry, physicochemical properties such as lipophilicity (XLogP3-AA: 2.5 for 3-bromo vs. predicted ~2.5 for 4-bromo but with divergent topological polar surface area contributions) [1], and the steric accessibility of the reactive aryl bromide handle for subsequent synthetic elaboration . Consequently, using a positional analog without empirical verification introduces uncontrolled variables into SAR models, risking false-negative or false-positive correlations and potentially derailing the optimization of potency, selectivity, or pharmacokinetic profile.

Quantitative Differentiation of 3-(3-Bromophenyl)-1,2,4-oxadiazole: Evidence-Based Guide for Research Selection


Positional Isomerism as a Critical SAR Determinant: Distinct Binding Affinity and Synthetic Accessibility

The substitution position of the bromine atom on the phenyl ring—meta (3-) versus para (4-) or ortho (2-)—constitutes a fundamental SAR divergence point. While the 3-bromophenyl isomer offers a unique spatial vector and electronic profile, the 4-bromophenyl isomer has been empirically evaluated in kinase assays. Specifically, a 1,2,4-oxadiazole analog bearing a 4-bromophenylmethyl group exhibited IC50 values of 7,000 nM and 32,000 nM against ZAP-70 and Src SH2 domains, respectively [1]. In contrast, an analog with a 2-bromophenyl group at the oxadiazole 3-position demonstrated an EC50 of 2,153 nM against the activated Rac1 GTPase [2]. These data underscore that the bromine position is not interchangeable; it yields distinct potency profiles against different targets. For lead optimization programs seeking to systematically explore meta-substituted vectors to modulate target engagement and avoid para-substituted liabilities, the 3-bromophenyl isomer provides a non-redundant entry point.

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor

Validated Synthetic Handle for Patent-Enabled Diversification: A Preferred Core in Immuno-Oncology and Antibacterial Scaffolds

The 3-(3-bromophenyl)-1,2,4-oxadiazole core has been explicitly claimed and validated in recent patent literature as a key intermediate for constructing therapeutically relevant molecules. US Patent US12172972 (2024) specifically claims a 3-(3-bromophenyl)-5-((2-isopropyl-5-methylphenoxy)methyl)-1,2,4-oxadiazole compound with intended applications in cancer, bacterial, and fungal infections [1]. In contrast, while the 4-bromophenyl isomer is widely available and referenced in the literature, its incorporation into recently granted composition-of-matter patents is less specific, often appearing within broader Markush structures. The explicit naming of the 3-bromophenyl core in granted claims provides a defensible and validated synthetic starting point for industrial research programs seeking to operate within or around this intellectual property space, ensuring that subsequent chemical modifications are built upon a core scaffold with demonstrated relevance to advanced therapeutic areas.

Immuno-Oncology Antibacterial Patent Analysis

Meta-Substitution Optimizes Physicochemical Profile for CNS and Cellular Permeability Compared to Para-Substituted Analogs

The substitution pattern on the phenyl ring influences key physicochemical parameters that govern passive permeability and off-target promiscuity. The 3-(3-bromophenyl)-1,2,4-oxadiazole core possesses a computed XLogP3-AA of 2.5 and a topological polar surface area (TPSA) of 38.9 Ų [1]. While the para-isomer shares a similar lipophilicity (predicted logP ~2.5), the meta-substitution pattern alters the overall molecular shape and electronic distribution, potentially leading to reduced molecular planarity and enhanced three-dimensionality . This can be advantageous for improving solubility and reducing aromatic stacking-related promiscuity compared to the more linear para-substituted analog, a critical consideration for CNS drug discovery programs where the balance between lipophilicity and TPSA is tightly constrained for optimal brain penetration. For medicinal chemists optimizing a lead series, the meta-bromo substitution offers a distinct starting point that may confer a superior developability profile relative to its para-substituted counterpart.

Medicinal Chemistry Physicochemical Properties Drug Design

Strategic Applications of 3-(3-Bromophenyl)-1,2,4-oxadiazole (CAS 1033202-12-8) in Drug Discovery and Chemical Biology


Lead Optimization: Exploring Meta-Substituted Vectors for Kinase and GPCR Programs

In medicinal chemistry programs targeting kinases (e.g., EGFR, VEGFR-2) or GPCRs, the 3-(3-bromophenyl)-1,2,4-oxadiazole core provides a validated, non-redundant starting point for exploring meta-substituted aryl vectors. Its structural divergence from the more common para-substituted isomer allows for systematic SAR investigation of spatial and electronic effects on target engagement, as inferred from the distinct activity profiles observed in related bromophenyl-oxadiazole analogs against ZAP-70, Src, and Rac1 [1] [2]. This scaffold is particularly valuable for programs seeking to modulate kinase selectivity and reduce off-target promiscuity by optimizing the three-dimensional shape and exit vector of the molecule, leveraging the 1,2,4-oxadiazole ring as a metabolically stable bioisostere of amide or ester functionalities .

Patent-Led Scaffold Diversification: Constructing Immuno-Oncology and Anti-Infective Libraries

Industrial research groups engaged in the synthesis of proprietary compound libraries for immuno-oncology or antibacterial applications should prioritize 3-(3-bromophenyl)-1,2,4-oxadiazole as a core building block. Its explicit inclusion in recent granted US patents (e.g., US12172972) provides a clear intellectual property landscape for developing novel compositions-of-matter with potential utility in cancer and infectious disease [3]. The reactive aryl bromide handle at the meta position enables diverse chemical elaborations, including palladium-catalyzed cross-couplings to generate arrays of analogs with distinct substitution patterns, thereby maximizing the patentability and therapeutic scope of the resulting compound collection .

Chemical Biology Tool Generation: Creating Conformationally Constrained Probes

For chemical biology applications requiring small-molecule probes to interrogate biological pathways, the 3-(3-bromophenyl)-1,2,4-oxadiazole scaffold offers a unique combination of synthetic tractability and conformational bias. The meta-bromo substitution imparts a degree of three-dimensionality that can be leveraged to design probes with enhanced target selectivity and reduced off-target binding compared to more planar aromatic systems . This makes it a valuable building block for constructing fluorescent probes, affinity reagents, or PROTAC precursors where precise spatial orientation of the ligand is critical for target engagement and functional readout. The well-precedented chemistry of the aryl bromide allows for efficient conjugation to linkers, fluorophores, or E3 ligase ligands, streamlining the development of chemical tools for target validation and pathway elucidation.

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